1,3-Bis(4-butoxyphenyl)thiourea

Antitubercular Medicinal Chemistry Physicochemical Property

This symmetrically substituted thiourea features butoxy phenyl groups that confer a strategic advantage over Isoxyl (ΔLogP = -0.4, ΔMW = -28.1 g/mol) for lead optimization of antitubercular agents against drug-resistant strains. Its unique electronic and steric profile also qualifies it as a privileged hydrogen-bond donor catalyst for enantioselective transformations (Diels–Alder, Michael additions) and a well-defined precursor for sulfur-containing heterocycles. Rigorous analytical documentation ensures batch-to-batch consistency for medicinal chemistry programs.

Molecular Formula C21H28N2O2S
Molecular Weight 372.5 g/mol
CAS No. 3460-54-6
Cat. No. B14144679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-butoxyphenyl)thiourea
CAS3460-54-6
Molecular FormulaC21H28N2O2S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCC
InChIInChI=1S/C21H28N2O2S/c1-3-5-15-24-19-11-7-17(8-12-19)22-21(26)23-18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H2,22,23,26)
InChIKeyIXBVMHHGEKZUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-butoxyphenyl)thiourea (CAS 3460-54-6): A Symmetrical Diarylthiourea for Antimycobacterial Research and Organic Synthesis


1,3-Bis(4-butoxyphenyl)thiourea (CAS 3460-54-6), also known as Su 1814, is a symmetrically substituted diarylthiourea derivative with the molecular formula C21H28N2O2S and a molecular weight of 372.5 g/mol . This compound is characterized by a central thiourea core flanked by two 4-butoxyphenyl groups, imparting specific physicochemical properties such as a calculated LogP of approximately 6.0, which indicates significant lipophilicity . It serves as a key research compound within the broader class of thiourea derivatives, a group widely recognized for its diverse spectrum of pharmacological activities, including antimycobacterial, anticancer, and antimicrobial potential [1]. This specific derivative has been historically referenced in patent literature, notably for its potential application as an antituberculosis agent, as documented in early pharmaceutical patents [2].

Why 1,3-Bis(4-butoxyphenyl)thiourea Cannot Be Substituted with In-Class Analogs Without Quantifiable Performance Shifts


While the diarylthiourea scaffold is common to many research compounds, the precise nature and length of the alkoxy substituent on the phenyl rings are critical determinants of both physicochemical properties and resulting biological activity. Substituting 1,3-Bis(4-butoxyphenyl)thiourea with a closely related analog, such as its mono-substituted counterpart (1-(4-butoxyphenyl)thiourea) or a derivative with a longer alkyl chain (e.g., 1,3-bis(4-pentoxyphenyl)thiourea), results in significant shifts in lipophilicity, steric bulk, and hydrogen-bonding capacity [1]. These changes directly influence critical parameters such as membrane permeability, target binding affinity, and overall pharmacokinetic profile, making generic substitution unreliable without explicit comparative data. As demonstrated in structure-activity relationship (SAR) studies on analogous thiourea series, even minor alterations in the alkyl linker chain length can profoundly alter in vitro potency against specific biological targets, such as the hepatitis C virus (HCV) replicon .

Quantitative Differentiation of 1,3-Bis(4-butoxyphenyl)thiourea: Evidence for Selection Over Closest Analogs


Head-to-Head Comparison of Lipophilicity (LogP) with the Clinical Candidate Isoxyl

1,3-Bis(4-butoxyphenyl)thiourea exhibits a computed LogP value of approximately 6.0, which is 0.4 units lower than that of its closest clinical-stage analog, Isoxyl (tiocarlide), which has a computed LogP of 6.4 [1]. This difference, arising from the replacement of Isoxyl's branched 3-methylbutoxy groups with linear butoxy chains, indicates a moderate but significant reduction in overall lipophilicity for the target compound. Lower lipophilicity can be a desirable attribute in drug development, often correlating with improved aqueous solubility, reduced plasma protein binding, and a lower risk of metabolic instability [2].

Antitubercular Medicinal Chemistry Physicochemical Property

Comparative Molecular Weight and Size Advantage Over Isoxyl

The target compound has a molecular weight of 372.5 g/mol, which is notably lower than that of the established antitubercular drug Isoxyl, which has a molecular weight of 400.6 g/mol [1]. This difference of 28.1 g/mol, equivalent to approximately two methylene (-CH2-) units, places 1,3-Bis(4-butoxyphenyl)thiourea in a more favorable range for oral bioavailability according to Lipinski's Rule of Five (molecular weight < 500). The reduced size and complexity may translate to simpler synthesis and lower manufacturing costs, making it an attractive starting point for further medicinal chemistry exploration.

Drug Design Molecular Property Structure-Activity Relationship

Documented Antimycobacterial Activity as a Foundation for Scaffold Hopping

While direct MIC data for 1,3-Bis(4-butoxyphenyl)thiourea against Mycobacterium tuberculosis is not readily available in modern literature, its close structural analog, Isoxyl (tiocarlide), has well-documented and potent activity. Isoxyl demonstrates an MIC of 2.5 µg/mL against M. tuberculosis H37Rv and 0.5 µg/mL against M. bovis BCG [1]. The shared 1,3-diarylthiourea core and the historical patenting of 1,3-Bis(4-butoxyphenyl)thiourea itself for antitubercular applications [2] strongly support the inference that this compound possesses similar antimycobacterial potential. This establishes it as a credible scaffold for generating novel analogs with potentially improved activity or resistance profiles against drug-resistant strains.

Antitubercular Antimycobacterial Infectious Disease

High-Impact Application Scenarios for 1,3-Bis(4-butoxyphenyl)thiourea in Scientific Research and Development


Lead Optimization in Antitubercular Drug Discovery

Given the proven antimycobacterial activity of its close analog Isoxyl (MICs of 0.5-2.5 µg/mL against various Mycobacterium strains) and its own favorable physicochemical profile, 1,3-Bis(4-butoxyphenyl)thiourea is an ideal candidate for lead optimization programs [1]. The compound's lower lipophilicity (ΔLogP = -0.4) and smaller molecular weight (ΔMW = -28.1 g/mol) compared to Isoxyl offer a strategic advantage in improving drug-like properties, such as solubility and metabolic stability, which are critical for developing new tuberculosis therapies effective against drug-resistant strains [2].

Organic Synthesis of Heterocyclic Building Blocks

Thioureas are versatile reagents in organic synthesis for constructing valuable heterocycles [3]. The symmetrical 1,3-Bis(4-butoxyphenyl)thiourea structure can serve as a well-defined precursor for generating sulfur-containing heterocycles, such as thiazoles, thiadiazoles, and oxathioles. The specific butoxy substituents on the phenyl rings can modulate the electronic properties of the thiourea core, influencing its reactivity and the regioselectivity of subsequent cyclization reactions. This makes the compound a useful tool for synthetic chemists developing new methodologies or accessing libraries of novel heterocyclic compounds.

Development of Novel Hydrogen-Bonding Organocatalysts

Diarylthioureas are a privileged class of hydrogen-bond donor catalysts [4]. The dual N-H bonds of the thiourea moiety can effectively coordinate and activate electrophilic substrates, such as carbonyls and imines, facilitating a wide range of enantioselective transformations. 1,3-Bis(4-butoxyphenyl)thiourea, with its specific electronic and steric profile conferred by the 4-butoxyphenyl groups, can be evaluated as a novel organocatalyst in reactions like Diels-Alder cycloadditions, Michael additions, and Mannich reactions. Its performance can be benchmarked against known catalysts to establish its unique selectivity and activity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis(4-butoxyphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.